(S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol
(S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol
Brand Name:
Vulcanchem
CAS No.:
85803-44-7
VCID:
VC0113114
InChI:
InChI=1S/C16H19NO2/c17-15(11-18)10-13-6-8-16(9-7-13)19-12-14-4-2-1-3-5-14/h1-9,15,18H,10-12,17H2/t15-/m0/s1
SMILES:
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(CO)N
Molecular Formula:
C16H19NO2
Molecular Weight:
257.33 g/mol
(S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol
CAS No.: 85803-44-7
Reference Standards
VCID: VC0113114
Molecular Formula: C16H19NO2
Molecular Weight: 257.33 g/mol
CAS No. | 85803-44-7 |
---|---|
Product Name | (S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol |
Molecular Formula | C16H19NO2 |
Molecular Weight | 257.33 g/mol |
IUPAC Name | (2S)-2-amino-3-(4-phenylmethoxyphenyl)propan-1-ol |
Standard InChI | InChI=1S/C16H19NO2/c17-15(11-18)10-13-6-8-16(9-7-13)19-12-14-4-2-1-3-5-14/h1-9,15,18H,10-12,17H2/t15-/m0/s1 |
Standard InChIKey | ULWCCGZZBDIDCB-HNNXBMFYSA-N |
Isomeric SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](CO)N |
SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(CO)N |
Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(CO)N |
PubChem Compound | 13147870 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume